molecular formula C9H6BrFN2O2 B2978069 Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 2288709-18-0

Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B2978069
CAS RN: 2288709-18-0
M. Wt: 273.061
InChI Key: OBLZQTXRUQOIAZ-UHFFFAOYSA-N
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Description

“Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H6BrFN2O2 and a molecular weight of 273.06 . It is a derivative of imidazo[1,2-a]pyridine, which is a class of compounds that have attracted significant interest due to their diverse bioactivity .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6BrFN2O2. This code represents the compound’s molecular structure and can be used to generate a 3D model of the molecule .


Physical And Chemical Properties Analysis

“Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.

Scientific Research Applications

Antituberculosis Drug Development

Imidazo[1,2-a]pyridine derivatives have been identified as promising scaffolds in the development of new antituberculosis agents . The structural modification of these compounds, including the introduction of a methyl carboxylate group, has shown significant activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis (TB). Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate could serve as a key intermediate in synthesizing novel compounds with enhanced potency and stability for TB treatment.

Medicinal Chemistry Research

The imidazo[1,2-a]pyridine core is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This particular methylated derivative could be used to create new molecules with potential therapeutic effects. Its role in the synthesis of compounds with anti-proliferative activity against specific bacterial strains has been noted, indicating its utility in developing targeted antibiotics .

Organic Synthesis

In organic synthesis, Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate can be utilized as a building block for constructing complex molecular architectures . Its reactive sites allow for various chemical transformations, making it a valuable reagent for synthesizing heterocyclic compounds, which are prevalent in many pharmaceuticals.

Biochemical Research

This compound’s potential in biochemical research lies in its structural characteristics, which may interact with biological macromolecules . It could be used to study enzyme inhibition, receptor binding, and other biochemical pathways, contributing to the understanding of disease mechanisms at the molecular level.

Material Science

The imidazo[1,2-a]pyridine moiety is also useful in material science due to its structural character . Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate could be investigated for its electronic properties and incorporated into materials for electronic devices or as part of organic light-emitting diodes (OLEDs).

Industrial Chemical Synthesis

On an industrial scale, this compound could be used in the bulk synthesis of chemicals where the imidazo[1,2-a]pyridine ring is a component of the desired end product . Its availability in various quantities indicates its potential for large-scale applications, possibly as an intermediate in the production of more complex compounds.

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2O2/c1-15-9(14)7-4-13-3-5(11)2-6(10)8(13)12-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLZQTXRUQOIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(C=C(C2=N1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

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